3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
Description
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Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-2-14-32-22-25-24-21(31-22)18-8-3-4-9-19(18)23-20(27)16-6-5-7-17(15-16)33(28,29)26-10-12-30-13-11-26/h2-9,15H,1,10-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUCTKDLUZQKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a complex organic molecule that incorporates a morpholine ring, sulfonamide linkage, and an oxadiazole moiety. This combination suggests potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Morpholine : A cyclic amine that enhances solubility and bioavailability.
- Oxadiazole : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Sulfonamide : Often associated with antibacterial effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The presence of the oxadiazole ring in this compound suggests potential efficacy against various bacterial strains. For instance, compounds with similar structures have demonstrated significant activity against Gram-positive bacteria and fungi.
A comparative study indicated that certain 1,3,4-oxadiazoles exhibited higher antimicrobial activity than standard antibiotics like ciprofloxacin . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., L929 fibroblasts) revealed variable effects depending on concentration and exposure time. For example, a related study demonstrated that certain oxadiazole derivatives showed cytotoxic effects at concentrations ranging from 100 µM to 200 µM, while others enhanced cell viability at lower concentrations .
The following table summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| 3a | L929 | 100 | Toxic |
| 3b | A549 | 50 | Viable |
| 3c | HepG2 | 12 | Viable |
The proposed mechanism involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the morpholine ring facilitates integration into microbial membranes, leading to increased permeability and cell death .
Case Studies
Several case studies have illustrated the potential therapeutic applications of compounds similar to the one under review:
- Anticancer Applications : In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.
- Antibacterial Efficacy : A study involving a series of morpholine-based compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the morpholine structure could enhance efficacy .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxicity against various human cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 12.5 | Induces apoptosis and cell cycle arrest |
| MCF-7 (Breast) | 15.0 | Inhibits tubulin polymerization |
The mechanism of action primarily involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A research article published in Cancer Letters evaluated the efficacy of this compound against resistant cancer cell lines. The study found that structural modifications significantly enhanced its biological activity, with IC50 values ranging from 5 to 20 μM across different cell lines.
- Inflammatory Response Modulation : Another study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a marked reduction in swelling and pro-inflammatory markers, supporting its potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
